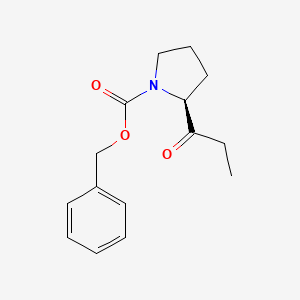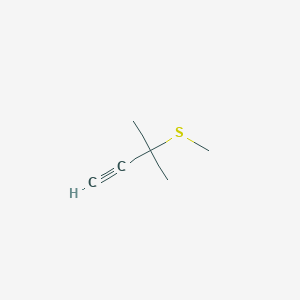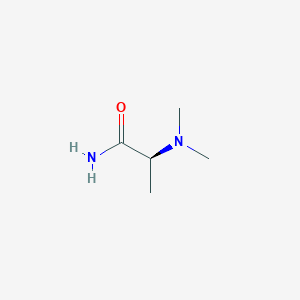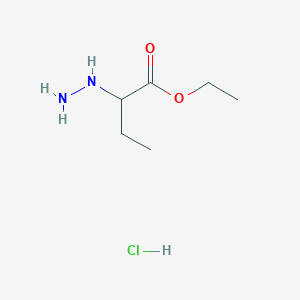![molecular formula C7H11ClF2O3S B13497728 [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride is a versatile chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is known for its stability and reactivity, making it an important reagent in organic synthesis and material science.
Preparation Methods
The synthesis of [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,3-difluorocyclobutanone with methoxymethyl chloride in the presence of a base to form the intermediate [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol. This intermediate is then treated with methanesulfonyl chloride under appropriate conditions to yield the final product .
Chemical Reactions Analysis
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a key reagent.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in the modification of biomolecules for various biological studies.
Industry: The compound is used in material science for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to achieve desired chemical transformations.
Comparison with Similar Compounds
Compared to other similar compounds, [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride stands out due to its unique combination of stability and reactivity. Similar compounds include:
- 3,3-Difluoro-1-methylcyclohexylmethanesulfonyl chloride
- 3,3-Difluoro-1-(methoxymethyl)cyclobutylmethanol
These compounds share similar structural features but differ in their reactivity and applications. The presence of the methoxymethyl group in this compound provides additional stability and reactivity, making it a preferred choice for specific synthetic applications .
Properties
Molecular Formula |
C7H11ClF2O3S |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClF2O3S/c1-13-4-6(5-14(8,11)12)2-7(9,10)3-6/h2-5H2,1H3 |
InChI Key |
VIZQHBLLNNBEJM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC(C1)(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis](/img/structure/B13497661.png)
![2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)

![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13497685.png)





![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)




